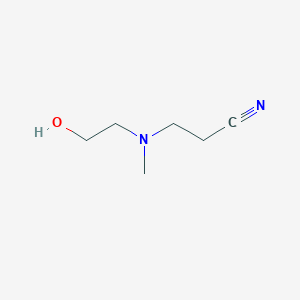

2-Cyanoethyl-2-hydroxyethylmethylamine

Description

Contextualization within Amine and Nitrile Chemical Systems

2-Cyanoethyl-2-hydroxyethylmethylamine is a tertiary amine, which generally imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base in chemical reactions. The presence of three distinct substituents on the nitrogen atom makes it a chiral center if the substituents are different, though in this case, the focus is on its functional group characteristics.

The molecule is also a nitrile, specifically a β-aminonitrile, where the cyano group is separated from the nitrogen atom by two carbon atoms. The nitrile group is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. enamine.net For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. enamine.net The proximity of the amino group can influence the reactivity of the nitrile, and vice versa.

Furthermore, the compound is a β-amino alcohol, with the hydroxyl group positioned two carbons away from the nitrogen atom. This structural motif is found in many biologically active compounds and is a valuable synthon in organic chemistry. researchgate.net The hydroxyl group can participate in hydrogen bonding, act as a nucleophile, or be converted into a leaving group for further reactions. researchgate.net The interplay of the basic amine, the electrophilic carbon of the nitrile, and the nucleophilic oxygen of the alcohol within the same molecule suggests a rich and complex chemical behavior.

Historical Development of Related Chemical Syntheses and Functional Group Interconversions

The synthesis of molecules like this compound is deeply rooted in the historical development of fundamental organic reactions. A key transformation for introducing the 2-cyanoethyl group is the cyanoethylation reaction, a specific type of Michael addition. This reaction involves the addition of a nucleophile to acrylonitrile (B1666552). The general principle of adding nucleophiles to activated alkenes was established in the late 19th century, but the specific application to acrylonitrile gained prominence in the mid-20th century.

Historically, the cyanoethylation of primary and secondary amines has been a well-established method for the synthesis of β-aminonitriles. google.com This reaction is typically base-catalyzed and proceeds readily. The development of various catalysts and reaction conditions has allowed for the selective mono- or di-cyanoethylation of primary amines. google.com

The introduction of the 2-hydroxyethyl group can be achieved through the reaction of an amine with ethylene (B1197577) oxide. This reaction, a type of nucleophilic ring-opening of an epoxide, has been a cornerstone of industrial and laboratory synthesis for over a century. The reaction of ammonia (B1221849) with ethylene oxide to produce ethanolamines was first commercialized in the early 20th century. google.com The extension of this reaction to primary and secondary amines provides a direct route to N-substituted ethanolamines.

The synthesis of this compound would, therefore, likely involve a two-step process starting from N-methylamine: either hydroxyethylation followed by cyanoethylation, or vice versa. The choice of reaction sequence could be influenced by the relative reactivity of the intermediates and the desired selectivity.

Structural Significance within the Broader Field of Organic Synthesis

The trifunctional nature of this compound makes it a potentially valuable building block in organic synthesis. The presence of three distinct and reactive functional groups offers multiple handles for further chemical modification, allowing for the construction of more complex molecular architectures.

The nitrile group can serve as a precursor to a primary amine or a carboxylic acid. enamine.net The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a point of attachment for other molecular fragments through esterification or etherification. The tertiary amine itself can be quaternized or, under specific conditions, the substituents can be cleaved.

This combination of functionalities makes this compound a potential precursor for the synthesis of various heterocyclic compounds. For example, intramolecular reactions involving the nitrile and hydroxyl groups could lead to the formation of cyclic ethers or lactones. Furthermore, the reduction of the nitrile to a primary amine would generate a diamine alcohol, a useful scaffold for the synthesis of ligands, polymers, and pharmacologically active molecules. The ability to selectively manipulate one functional group while leaving the others intact would be a key aspect of its utility in a synthetic strategy.

Data Tables

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | Not available; likely high due to hydrogen bonding |

| Density | Not available; likely around 1.0 g/mL |

| Solubility | Expected to be soluble in water and polar organic solvents |

| pKa of conjugate acid | ~8-9 (estimated for a tertiary amine) |

Note: These properties are estimated based on the structures of similar compounds and have not been experimentally determined from available literature.

Table 2: Plausible Synthetic Routes to this compound

| Route | Starting Materials | Reaction Type | Description |

| 1 | N-methylaminoethanol, Acrylonitrile | Cyanoethylation (Michael Addition) | The secondary amine of N-methylaminoethanol acts as a nucleophile, attacking the β-carbon of acrylonitrile to form the target compound. This reaction is typically base-catalyzed. |

| 2 | 3-(Methylamino)propanenitrile (B116786), Ethylene Oxide | Hydroxyethylation (Epoxide Ring-Opening) | The secondary amine of 3-(methylamino)propanenitrile nucleophilically attacks the carbon of the ethylene oxide ring, leading to ring-opening and the formation of the 2-hydroxyethyl group. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34508-82-2 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-[2-hydroxyethyl(methyl)amino]propanenitrile |

InChI |

InChI=1S/C6H12N2O/c1-8(5-6-9)4-2-3-7/h9H,2,4-6H2,1H3 |

InChI Key |

JHGANGDIYRLEJL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanoethyl 2 Hydroxyethylmethylamine and Analogous Compounds

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule in a minimal number of steps, often by reacting precursors that already contain significant portions of the final structure. Two primary retrosynthetic disconnections offer viable pathways: the formation of the cyanoethyl group onto a hydroxyethyl-containing amine, or the addition of a hydroxyethyl (B10761427) group to a cyanoethyl-containing amine.

Regioselective Cyanoethylation Reactions for the Nitrile Moiety

The introduction of the 2-cyanoethyl group is commonly achieved through a process known as cyanoethylation. wikipedia.org This reaction involves the Michael addition of a nucleophile to acrylonitrile (B1666552). wikipedia.orgrsc.org In the context of synthesizing 2-Cyanoethyl-2-hydroxyethylmethylamine, the logical precursor is N-methylaminoethanol.

The reaction proceeds as follows: CH₃NHCH₂CH₂OH + CH₂=CHCN → CH₃N(CH₂CH₂CN)(CH₂CH₂OH)

This transformation is typically catalyzed by a base. wikipedia.org The key to this approach is regioselectivity; the nucleophilic addition must occur preferentially at the nitrogen atom rather than the oxygen atom of the hydroxyl group. The secondary amine in N-methylaminoethanol is generally more nucleophilic than the primary alcohol, which drives the reaction to favor N-cyanoethylation. Various catalysts, including lipases, have been studied to improve reaction times and yields for the aza-Michael addition of amines to acrylonitrile. researchgate.netresearchgate.net The reaction can often proceed without a catalyst, although at a slower rate. researchgate.net

Targeted Hydroxyethylation Strategies at the Nitrogen Center

An alternative direct approach involves the N-alkylation of a precursor already containing the methylamine (B109427) and cyanoethyl moieties. The starting material for this pathway is 3-(methylamino)propanenitrile (B116786). The hydroxyethyl group can be introduced using reagents like ethylene (B1197577) oxide or 2-haloethanols (e.g., 2-chloroethanol).

The reaction with a 2-haloethanol can be represented as: CH₃NHCH₂CH₂CN + ClCH₂CH₂OH → CH₃N(CH₂CH₂CN)(CH₂CH₂OH) + HCl

This method is a form of amine alkylation. wikipedia.org A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, where the product amine, which may be more nucleophilic than the starting material, reacts further. masterorganicchemistry.comlibretexts.org However, for the synthesis of a tertiary amine from a secondary amine, this is the desired outcome. The conditions must be controlled to prevent the formation of a quaternary ammonium (B1175870) salt as a byproduct. libretexts.org Using alcohols directly as alkylating agents is also a viable, more atom-economical strategy, often facilitated by transition metal or Lewis acid catalysts that activate the hydroxyl group. rhhz.netnih.gov

Amination Pathways for the Methylamine Core Formation

Building the methylamine core can be approached through reductive amination. wikipedia.org This versatile method converts a carbonyl group to an amine. wikipedia.org A hypothetical precursor for this pathway could be a ketone or aldehyde containing both the cyanoethyl and hydroxyethyl functionalities. For instance, reacting 3-(2-hydroxyethylamino)propanenitrile with formaldehyde (B43269) in the presence of a reducing agent would introduce the methyl group to form the final tertiary amine.

Reductive amination is a robust method for synthesizing tertiary amines and can often be performed as a one-pot reaction where an amine and a carbonyl compound are combined with a reducing agent. rsc.orgmasterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of selectively reducing the intermediate iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com

| Approach | Starting Material | Key Reagent | Core Transformation | Primary Consideration |

|---|---|---|---|---|

| Regioselective Cyanoethylation | N-methylaminoethanol | Acrylonitrile | Aza-Michael Addition | Ensuring selective reaction at the more nucleophilic nitrogen atom over the oxygen atom. |

| Targeted Hydroxyethylation | 3-(methylamino)propanenitrile | Ethylene oxide or 2-Chloroethanol | N-Alkylation | Controlling reaction conditions to achieve mono-alkylation and avoid quaternary salt formation. |

| Amination Pathway | 3-(2-hydroxyethylamino)propanenitrile | Formaldehyde & Reducing Agent | Reductive Amination | Synthesis of the secondary amine precursor and selection of an appropriate reducing agent. |

Multistep Synthetic Sequences for Complex Aminonitriles

When direct approaches are not feasible or result in low yields or difficult-to-separate mixtures, multistep sequences are employed. These routes offer greater control over the introduction of functional groups through sequential transformations and the use of protecting groups.

Sequential Functional Group Transformations in Amine and Nitrile Synthesis

The synthesis of complex aminonitriles often relies on well-established reactions for forming the key functional groups. The Strecker synthesis, for example, is a classic method for producing α-aminonitriles from an aldehyde, an amine, and a cyanide source. acs.orgwikipedia.orgmdpi.com While the target compound is a β-aminonitrile, the principles of constructing molecules with both amine and nitrile functionalities are relevant.

In a multistep synthesis, a critical decision is the order of reactions. One might choose to first construct a backbone containing a hydroxyl group and a primary amine, then sequentially perform N-methylation followed by N-cyanoethylation. Alternatively, one could start with a cyano-containing molecule and add the amino and hydroxyl functionalities in subsequent steps.

The use of protecting groups is a cornerstone of multistep synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. chemistrytalk.orgorganic-chemistry.org For example, the hydroxyl group of an amino alcohol could be protected as a silyl (B83357) ether (e.g., TBDMS) or benzyl (B1604629) (Bn) ether. nih.govfiveable.me This would allow a subsequent cyanoethylation or methylation to occur exclusively at the amine nitrogen. After the desired transformation, the protecting group is removed in a final deprotection step to reveal the hydroxyl group and yield the final product. chemistrytalk.org

Control of Chemoselectivity and Regioselectivity in Multi-functional Molecule Synthesis

Achieving a successful synthesis of a molecule with multiple functional groups hinges on controlling selectivity. nih.gov

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net For example, in the cyanoethylation of N-methylaminoethanol, the desired outcome is the chemoselective reaction of acrylonitrile with the amine group over the alcohol group.

Regioselectivity refers to the preference for a reaction to occur at one position over another. dalalinstitute.com An example would be the addition of a reagent to one specific atom in a heterocyclic ring.

Chemists employ several strategies to control these outcomes. The choice of reagents, catalysts, solvents, and reaction temperature can profoundly influence which functional group reacts and where. researchgate.net For instance, while direct alkylation of amines with alkyl halides can be difficult to control, alternative methods using alcohols as alkylating agents with specific catalysts can offer higher selectivity. nih.gov Protecting groups are a fundamental tool for enforcing chemoselectivity; by blocking one functional group, a reaction is directed to another, unprotected site. organic-chemistry.orglibretexts.org This strategy effectively simplifies a complex, multi-functional molecule into a simpler system for a specific transformation. The development of new catalytic systems, including organocatalysts and photocatalysts, continues to provide milder and more selective methods for functionalizing complex molecules, minimizing the need for extensive protection-deprotection sequences. nih.govmdpi.com

| Type of Selectivity | Definition | Controlling Factor/Method | Example Application |

|---|---|---|---|

| Chemoselectivity | Preferential reaction with one functional group over another. researchgate.net | Protecting Groups | Protecting an alcohol as a silyl ether to allow selective N-alkylation of a nearby amine. nih.gov |

| Chemoselectivity | Preferential reaction with one functional group over another. researchgate.net | Reagent Choice | Using a mild reducing agent like NaBH₃CN that selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Regioselectivity | Preferential reaction at one position over another. dalalinstitute.com | Inherent Nucleophilicity | Cyanoethylation of an amino alcohol occurs at the more nucleophilic nitrogen instead of the oxygen. |

| Regioselectivity | Preferential reaction at one position over another. dalalinstitute.com | Catalyst/Solvent System | Tuning reaction conditions (catalyst, solvent, temperature) to favor a specific reaction pathway or product isomer. rsc.org |

Catalyst Systems in the Synthesis of this compound Precursors

The synthesis of this compound is achieved through the cyanoethylation of N-methyl-2-hydroxyethylamine (also known as N-methylethanolamine). This reaction is a specific example of a Michael-type addition, where the amine acts as a nucleophile, adding to the electron-deficient β-carbon of acrylonitrile. wikipedia.org The choice of catalyst is paramount in ensuring high yield and selectivity.

Base-Catalyzed Cyanoethylation: Mechanistic Considerations and Optimization

Base catalysis is the most common and effective method for the cyanoethylation of amines. wikipedia.orgasianpubs.org The reaction is typically exothermic and may require cooling to prevent the polymerization of acrylonitrile, a common side reaction. organicreactions.orgchalmers.se

Mechanistic Considerations The mechanism of base-catalyzed cyanoethylation involves the activation of the amine nucleophile. The base (B:) abstracts a proton from the secondary amine of N-methyl-2-hydroxyethylamine, generating a more potent nucleophilic amide anion. This anion then attacks the β-carbon of acrylonitrile in a Michael addition. The resulting carbanion is subsequently protonated by the conjugate acid of the base (BH⁺) or another proton source in the medium, yielding the final product, this compound. asianpubs.org

The nitrile group of acrylonitrile is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon atom electrophilic and susceptible to nucleophilic attack. asianpubs.org

Optimization Optimizing the base-catalyzed cyanoethylation reaction involves careful consideration of several factors to maximize the yield of the desired product while minimizing side reactions, primarily the polymerization of acrylonitrile. chalmers.se Key parameters for optimization include the choice of catalyst, solvent, temperature, and reactant molar ratio.

Catalyst Type and Concentration : A variety of bases can be used, ranging from alkali metal hydroxides and alkoxides to quaternary ammonium hydroxides and basic ion-exchange resins. organicreactions.orggoogle.com Strongly basic catalysts, such as quaternary ammonium hydroxides, are noted to be particularly effective. organicreactions.org The catalyst concentration is also a key variable; for instance, in related transesterification reactions, catalyst amounts are carefully optimized to achieve high conversion rates. researchgate.netajol.info Weakly basic polymer resins like Amberlyst A-21 have also been successfully used, offering the advantage of being a heterogeneous catalyst that can be easily separated from the reaction mixture. researchgate.net

Solvent : Inert solvents can be employed to help control the reaction temperature, although solvent-free conditions are also utilized. organicreactions.orgresearchgate.net The choice of solvent can influence reaction rates and selectivity.

Temperature : Many cyanoethylation reactions are exothermic. organicreactions.org Temperature control is crucial to prevent the violent polymerization of acrylonitrile. chalmers.se Reactions are often conducted at temperatures ranging from ambient to moderately elevated (e.g., 20-80°C), depending on the reactivity of the substrate and the catalyst used. chalmers.se

Molar Ratio : The ratio of the amine to acrylonitrile is a critical factor. Using an excess of the amine can help to ensure complete conversion of the acrylonitrile and can sometimes suppress side reactions.

The following table summarizes the influence of various parameters on base-catalyzed cyanoethylation.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Basicity | Stronger bases generally increase the reaction rate by more effectively generating the nucleophilic anion. | Select a base strong enough for efficient catalysis but mild enough to avoid excessive side reactions (e.g., quaternary ammonium hydroxides, alkoxides). |

| Temperature | Higher temperatures increase the reaction rate but also significantly increase the rate of acrylonitrile polymerization. | Maintain a controlled, often cooled, temperature (e.g., 20-80°C) to balance reaction rate and minimize polymerization. |

| Reactant Ratio | The molar ratio of amine to acrylonitrile affects conversion and selectivity. | An excess of the amine substrate is often used to maximize the conversion of acrylonitrile. |

| Solvent | An inert solvent can help dissipate heat and control the reaction temperature. | Use of solvents is optional; solvent-free reactions can offer higher throughput but require more careful temperature control. researchgate.net |

Transition Metal Catalysis for Related Alkylation and Coupling Reactions in Aminonitrile Synthesis

While the direct synthesis of β-aminonitriles like this compound primarily relies on base catalysis, the broader field of aminonitrile synthesis has seen significant advancements through the use of transition metal catalysts. These methods are particularly relevant for the synthesis of α-aminonitriles, which are structural isomers. bohrium.commdpi.com These reactions often involve the α-cyanation of amines through the functionalization of a carbon-hydrogen (C-H) bond adjacent to the nitrogen atom. bohrium.com

A variety of transition metals have been shown to catalyze such transformations, including ruthenium (Ru), iron (Fe), copper (Cu), rhodium (Rh), and palladium (Pd). bohrium.commdpi.comorganic-chemistry.org

Ruthenium-Catalyzed Oxidative Cyanation : One notable process is the RuCl₃-catalyzed oxidative cyanation of tertiary amines using sodium cyanide (NaCN) and molecular oxygen as the oxidant. This method provides the corresponding α-aminonitriles in excellent yields under relatively mild conditions (e.g., 60°C). organic-chemistry.org

Copper and Iron Catalysis : Copper and iron catalysts are also widely used in cross-dehydrogenative coupling (CDC) reactions to form α-aminonitriles. These reactions typically involve an amine, a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), and an oxidant. bohrium.commdpi.com

Palladium-Catalyzed Strecker Reaction : The Strecker reaction, a classic method for synthesizing α-aminonitriles from an amine, a carbonyl compound, and a cyanide source, can be efficiently catalyzed by transition metals. For example, a palladium Lewis acid catalyst can facilitate the one-pot, three-component reaction of aldehydes or ketones with amines and TMSCN at room temperature. organic-chemistry.orgnih.gov

The table below provides examples of transition metal catalyst systems used in the synthesis of α-aminonitriles, which are analogous to the target compound.

| Catalyst System | Reaction Type | Substrates | Cyanide Source | Key Features |

| RuCl₃ / O₂ | Oxidative α-C-H Cyanation | Tertiary Amines | NaCN | Environmentally benign process using molecular oxygen as the oxidant. organic-chemistry.org |

| Fe, Cu, Rh, etc. | Oxidative α-C-H Cyanation | Secondary or Tertiary Amines | Various (e.g., TMSCN) | Broad applicability with various transition metals. bohrium.commdpi.com |

| Palladium Lewis Acid | Three-Component Strecker Reaction | Aldehydes/Ketones, Amines | TMSCN | Efficient one-pot synthesis at room temperature. organic-chemistry.org |

Purification and Isolation Techniques in Synthetic Organic Chemistry Research

The purification and isolation of this compound, a polar molecule containing amine, hydroxyl, and nitrile functional groups, require techniques suitable for separating it from starting materials, catalysts, and by-products like polyacrylonitrile.

Distillation : Vacuum distillation is a primary method for purifying liquid compounds with moderate boiling points. Given the functional groups present, this compound is expected to have a relatively high boiling point and may be sensitive to thermal degradation. Purification by vacuum distillation would lower the required temperature, mitigating the risk of decomposition. This technique is effective for separating the product from non-volatile impurities such as polymer by-products and inorganic salts.

Chromatography :

Column Chromatography : For laboratory-scale purification, column chromatography using a polar stationary phase like silica (B1680970) gel or alumina (B75360) is a standard method. A solvent system of appropriate polarity would be chosen to separate the product from less polar starting materials or more polar impurities. The polarity of the eluent is gradually increased to first elute non-polar compounds, followed by the product, and finally any highly polar impurities.

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for analytical purposes, preparative HPLC can be used. A reverse-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures) is typically employed for polar compounds.

Extraction : Liquid-liquid extraction is often the first step in the workup procedure. After the reaction, the mixture can be quenched with water. The product's polarity will determine its partitioning between an aqueous phase and an immiscible organic solvent. Adjusting the pH is a powerful tool; making the aqueous phase basic will keep the amine product in its neutral, more organic-soluble form, while unreacted acidic catalysts might be removed into the aqueous phase.

Filtration : If a heterogeneous catalyst (like a basic resin) is used or if by-products precipitate from the reaction mixture, simple filtration is an effective initial purification step. google.com For instance, solid by-products are often removed by filtration before subsequent purification steps. google.com

The selection of a specific technique or combination of techniques depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.

Chemical Transformations and Derivatization of 2 Cyanoethyl 2 Hydroxyethylmethylamine

Reactions Involving the Terminal Cyano Group

The electron-withdrawing nature of the cyano group makes the adjacent carbon atom susceptible to nucleophilic attack and the triple bond amenable to reduction and hydrolysis.

Selective Reduction Reactions to Primary Amines (e.g., Propylamines)

The conversion of the nitrile functionality in 2-Cyanoethyl-2-hydroxyethylmethylamine to a primary amine, yielding 3-(2-hydroxyethyl(methyl)amino)propan-1-amine, is a key transformation. This reduction can be achieved through various methods, most notably catalytic hydrogenation. bme.hu

Catalytic hydrogenation using Raney Nickel is a widely employed and effective method for the reduction of nitriles to primary amines. google.comyoutube.com The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. google.com To enhance the selectivity towards the primary amine and minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. google.com The presence of a protic solvent, such as ethanol, can also positively influence the selectivity for the primary amine by interacting with the newly formed amine and hindering its further reaction. bme.hu

Other reducing agents can also be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orgopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.orglibretexts.org An aqueous workup then yields the primary amine. libretexts.org

Below is a table summarizing typical conditions for the selective reduction of nitriles to primary amines:

| Reagent/Catalyst | Solvent | Conditions | Product | Selectivity |

| Raney Nickel / H₂ | Ethanol / Ammonia | Elevated Temperature & Pressure | Primary Amine | High |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux, followed by aqueous workup | Primary Amine | Excellent |

| Cobalt Catalysts / H₂ | Various, often with NH₃ | 80°C, 80 bar | Primary Amine | High |

| Palladium on Carbon (Pd/C) | Various | Mild conditions (25-40°C) | Primary Amine | Good to Excellent |

Hydrolysis and Related Carboxylic Acid Derivative Formation

The cyano group of this compound can be hydrolyzed to a carboxylic acid, yielding 3-(2-hydroxyethyl(methyl)amino)propanoic acid. This transformation can be carried out under either acidic or basic conditions. organicchemistrytutor.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with a strong acid such as hydrochloric acid or sulfuric acid. commonorganicchemistry.comlibretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. organicchemistrytutor.comjove.com A nucleophilic attack by water then occurs, leading to an imidic acid intermediate, which tautomerizes to an amide. jove.comchemistrysteps.com The amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comjove.com

Base-Catalyzed Hydrolysis: In basic conditions, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.ukcommonorganicchemistry.com The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. libretexts.orgorganicchemistrytutor.com Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

The table below outlines the general conditions for nitrile hydrolysis:

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄), Water | Amide | Carboxylic Acid |

| Basic | Strong Base (e.g., NaOH, KOH), Water | Amide, Carboxylate Salt | Carboxylic Acid |

Nucleophilic Additions to the Nitrile Functionality

The polarized carbon-nitrogen triple bond of the cyano group is electrophilic and thus susceptible to attack by nucleophiles. libretexts.orgucalgary.ca A notable example of this reactivity is the Pinner reaction. nrochemistry.comwikipedia.org

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. nrochemistry.comwikipedia.orgnumberanalytics.com This reaction is typically carried out under anhydrous conditions by bubbling dry hydrogen chloride gas through a solution of the nitrile in the desired alcohol. nrochemistry.com The Pinner salt is a versatile intermediate that can undergo further nucleophilic addition with various reagents. nrochemistry.comorganic-chemistry.org For instance, reaction with water leads to the formation of an ester, while reaction with ammonia or an amine yields an amidine. wikipedia.org

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle for a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions of the Hydroxyl Functionality

Esterification: The primary hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed esterification with a carboxylic acid, known as Fischer esterification, is a common method. This equilibrium-driven reaction is typically performed by heating the alcohol and carboxylic acid with a catalytic amount of a strong acid, such as sulfuric acid.

Etherification: Etherification of the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction.

Oxidation Pathways of the Hydroxyl Group

The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Full oxidation to a carboxylic acid requires the use of strong oxidizing agents and ensures that the intermediate aldehyde remains in the reaction mixture for further oxidation. chemguide.co.uk Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid. wikipedia.orglibretexts.org Heating the alcohol under reflux with an excess of the oxidizing agent typically drives the reaction to completion, yielding the corresponding carboxylic acid. chemguide.co.uklibretexts.org The oxidation of primary alcohols to carboxylic acids can also be achieved using milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) followed by further oxidation, or through catalytic methods involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite. nih.govorganic-chemistry.org

The following table summarizes common oxidizing agents for the conversion of primary alcohols to carboxylic acids:

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | Carboxylic Acid |

| Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Acetone | Carboxylic Acid |

| TEMPO / NaOCl, then NaClO₂ | Phase-transfer conditions | Carboxylic Acid |

Cyclization and Rearrangement Studies of this compound Derivatives

While the primary reactions of the tertiary amine center involve interactions with external electrophiles, the potential for intramolecular reactions of its derivatives exists, particularly those involving the cyano and hydroxyl functionalities.

Rearrangement Studies: Rearrangements of tertiary amines themselves are not common under normal conditions. However, their N-oxide derivatives can undergo rearrangements, such as the Meisenheimer rearrangement, although this is typically observed with specific migrating groups like allyl or benzyl (B1604629). There is no direct evidence in the searched literature to suggest that N-oxides of this compound would undergo facile rearrangement. The study of rearrangements in quaternary ammonium salts derived from this amine could also be an area of interest, for example, through Stevens or Sommelet-Hauser rearrangements, though these typically require specific structural features and reaction conditions that may not be inherent to the derivatives of this compound.

Role of 2 Cyanoethyl 2 Hydroxyethylmethylamine Moieties in Complex Molecule Synthesis

Incorporation into Oligonucleotide and Nucleic Acid Analogs via Phosphoramidite (B1245037) Chemistry

The most prominent role of the 2-cyanoethyl moiety, a key component of 2-Cyanoethyl-2-hydroxyethylmethylamine, is in the chemical synthesis of oligonucleotides. In the widely adopted phosphoramidite method, the 2-cyanoethyl group serves as a crucial protecting group for the phosphate (B84403) portion of the nucleoside phosphoramidite monomers. wikipedia.orgresearchgate.net This strategy is foundational to the automated, solid-phase synthesis of DNA, RNA, and their analogs. mdpi.comrsc.org

The process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. wikipedia.org The phosphoramidite moiety itself is highly reactive, but the phosphorus atom is protected by the 2-cyanoethyl group to prevent unwanted side reactions during the coupling step. researchgate.net This protection is critical for achieving the high stepwise coupling efficiencies, often exceeding 99%, that are necessary for synthesizing long nucleic acid chains. rsc.org

| Moiety | Role | Protected Group | Removal Condition | Reference |

|---|---|---|---|---|

| Dimethoxytrityl (DMT) | 5'-Hydroxyl Protection | 5'-OH of Nucleoside | Mild Acid (e.g., DCA) | wikipedia.orgresearchgate.net |

| 2-Cyanoethyl | Phosphate Protection | Internucleotide Linkage (Phosphite) | Mild Base (e.g., NH₄OH) | wikipedia.orgresearchgate.netdtic.mil |

| Benzoyl (Bz), Isobutyryl (iBu) | Exocyclic Amine Protection | Amino groups on A, C, G bases | Mild Base (e.g., NH₄OH) | rsc.org |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl Protection (RNA) | 2'-OH of Ribonucleoside | Fluoride Source (e.g., TBAF) | rsc.orgresearchgate.net |

Application in Heterocyclic Compound Synthesis as a Building Block

While direct, widespread application of this compound as a singular starting material for heterocyclic synthesis is not extensively documented, its constituent functional groups make it a potentially valuable building block. The presence of a nitrile (cyano) group and an amine functionality within the same molecule are common features in precursors for N-heterocycles. rsc.org

The cyano group is a versatile functional group in the synthesis of heterocycles. It can act as an electrophile or be transformed into an amidine or other reactive species that readily participate in cyclization reactions to form rings such as pyrimidines, imidazoles, and pyridines. For instance, compounds containing a cyanoacetamide moiety are widely used to synthesize a variety of polysubstituted pyrazole (B372694) and pyridine (B92270) derivatives. rsc.org Similarly, the cyanoethylation of primary aromatic amines is a known route to precursors for complex heterocyclic systems like julolidines. rsc.org

The tertiary amine and hydroxyl groups can also direct or participate in cyclization reactions. The N-methyl-N-(2-hydroxyethyl)amine motif could, under appropriate conditions, undergo intramolecular cyclization or serve as a tether to bring other reactive centers into proximity. The hydroxyl group can be converted into a good leaving group to facilitate cyclization via nucleophilic attack by another part of the molecule or an external reagent.

Contribution to Macrocyclic Ligand Design and Synthesis through Related Structural Motifs

The structural motifs within this compound are highly relevant to the design and synthesis of macrocyclic ligands. Macrocycles are large ring structures that often contain multiple donor atoms (heteroatoms like nitrogen and oxygen) capable of coordinating to metal ions. wikipedia.org The arrangement of these donor atoms is crucial for achieving selective and stable metal ion binding, a phenomenon known as the macrocyclic effect. wikipedia.org

Structural units containing amine and ether or alcohol functionalities are common building blocks for aza-crown ethers and other mixed-donor macrocycles. The N-methyl-N-(2-hydroxyethyl)amine portion of the target molecule provides both a nitrogen and an oxygen donor atom in a flexible chain. This motif is a common feature in the pendant arms of more complex macrocycles, where it can modulate the coordination properties of the ligand.

Furthermore, the 2-cyanoethyl group can be chemically transformed into a primary amine via reduction. This would convert the parent molecule into a triamine-alcohol, a highly valuable precursor for constructing polydentate open-chain and macrocyclic ligands. Template reactions, where a metal ion directs the condensation of precursor fragments to form a macrocycle, often utilize such polyfunctional amine building blocks. wikipedia.org Therefore, derivatives of this compound represent a potential entry point for creating novel macrocyclic ligands with tailored metal-binding properties.

Precursor Role in the Synthesis of Advanced Organic Intermediates

This compound serves as a valuable precursor for a range of more complex organic intermediates through the selective transformation of its three distinct functional groups. Each modification provides a new molecule with different synthetic utilities.

Transformation of the Nitrile Group: The cyano group is arguably the most versatile handle.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding N¹-methyl-N¹-(2-hydroxyethyl)propane-1,3-diamine. This diamine-alcohol is a useful building block for polymers, chelating agents, and pharmaceuticals.

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, producing 3-((2-hydroxyethyl)(methyl)amino)propanoic acid, a functionalized amino acid derivative.

Reactions of the Hydroxyl Group: The primary alcohol can be readily modified.

Oxidation: Oxidation under controlled conditions can yield the corresponding aldehyde or carboxylic acid, providing intermediates with new carbonyl reactivity.

Etherification/Esterification: The hydroxyl group can be converted to an ether or ester, altering the molecule's polarity and introducing other functional groups.

Modification of the Amine Group:

N-Dealkylation: The von Braun reaction, using reagents like cyanogen (B1215507) bromide, is a classic method for removing an alkyl group from a tertiary amine. nih.gov This could selectively remove the methyl or, more likely, the 2-cyanoethyl group, leading to different secondary amine intermediates. nih.gov

N-Oxide Formation: Oxidation of the tertiary amine can form the corresponding N-oxide, an intermediate used in reactions like the Cope elimination.

The ability to selectively manipulate each functional group makes this compound a strategic starting point for synthesizing a diverse array of polyfunctional organic intermediates.

| Functional Group Transformed | Reaction Type | Resulting Intermediate Class | Potential Application |

|---|---|---|---|

| Nitrile (-CN) | Reduction | Diamine-alcohol | Ligand synthesis, polymer building block |

| Nitrile (-CN) | Hydrolysis | Amino acid derivative | Pharmaceutical synthesis |

| Hydroxyl (-OH) | Oxidation | Amino-aldehyde / Amino-acid | Fine chemical synthesis |

| Tertiary Amine (-N(CH₃)-) | N-Dealkylation | Secondary amine | Synthesis of different amine derivatives |

Mechanistic Investigations of Reactions Involving 2 Cyanoethyl 2 Hydroxyethylmethylamine

Kinetic Studies of Cyanoethylation Processes and Their Reaction Rates

The synthesis of 2-Cyanoethyl-2-hydroxyethylmethylamine is achieved through the cyanoethylation of N-methyl-2-hydroxyethylamine, a Michael addition reaction where the amine acts as a nucleophile attacking acrylonitrile (B1666552). wikipedia.org While specific kinetic data for this exact reaction are not extensively documented in publicly available literature, the kinetics can be inferred from analogous cyanoethylation reactions, such as the base-catalyzed cyanoethylation of alcohols.

Studies on the cyanoethylation of methanol, catalyzed by alkali metal methoxides, reveal that the reaction is first order with respect to acrylonitrile and first order with respect to the alkoxide catalyst. huji.ac.il A similar kinetic profile is anticipated for the cyanoethylation of N-methyl-2-hydroxyethylamine, where the rate would be first order in both acrylonitrile and the amine, particularly when the reaction is base-catalyzed or when the amine itself acts as the catalyst. The reaction rate is significantly influenced by the solvent medium. In studies involving methanol, the rate increased with the concentration of aprotic solvents (like DMSO or DMF) mixed with the alcohol. huji.ac.il This enhancement is attributed to the desolvation of the reacting nucleophile, making it more reactive. huji.ac.il

The general rate equation can be expressed as: Rate = k[Acrylonitrile][N-methyl-2-hydroxyethylamine]

The rate constant, k, is dependent on several factors including temperature, catalyst, and solvent polarity. The reactivity of the nucleophile is paramount; amines are generally more nucleophilic than alcohols, suggesting a faster reaction rate for the N-cyanoethylation compared to O-cyanoethylation under similar conditions.

Table 1: Factors Influencing Reaction Rate in Analogous Cyanoethylation of Alcohols

| Factor | Observation | Rationale |

|---|---|---|

| Catalyst | Base catalysts (e.g., alkoxides, hydroxides) significantly accelerate the reaction. researchgate.net | The base deprotonates the nucleophile (alcohol or amine), increasing its nucleophilicity. |

| Solvent | Aprotic solvents enhance the rate compared to protic solvents. huji.ac.il | Aprotic solvents are less effective at solvating the nucleophilic anion, increasing its effective concentration and reactivity. huji.ac.il |

| Nucleophile Basicity | Rate increases with the basic strength of the nucleophile (e.g., isopropoxide > ethoxide > methoxide). researchgate.net | A more basic nucleophile is more reactive towards the Michael acceptor (acrylonitrile). |

| Temperature | Increased temperature generally increases the reaction rate. | Follows standard Arrhenius kinetics, providing particles with sufficient activation energy. |

Elucidation of Reaction Pathways for Functional Group Interconversions

The structure of this compound features three key functional groups: a tertiary amine, a primary hydroxyl group, and a nitrile group. Each of these sites can be a locus for further chemical transformation.

Nitrile Group Conversions: The cyano group (-C≡N) is a versatile functional handle.

Reduction: The nitrile can be reduced to a primary amine, yielding 3-((2-hydroxyethyl)(methyl)amino)propan-1-amine. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney nickel). This conversion transforms the molecule into a diamine.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-((2-hydroxyethyl)(methyl)amino)propanoic acid) or an amide (3-((2-hydroxyethyl)(methyl)amino)propanamide) as an intermediate.

Hydroxyl Group Reactions: The primary alcohol (-OH) group can undergo typical alcohol reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding ester.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can produce ethers.

Oxidation: Oxidation of the primary alcohol can yield an aldehyde or, with stronger oxidizing agents, a carboxylic acid.

Tertiary Amine Functionality: The tertiary amine can be quaternized by reaction with alkyl halides to form a quaternary ammonium (B1175870) salt.

De-cyanoethylation: The cyanoethyl group can act as a protecting group for the amine. Under strong basic conditions, a retro-Michael reaction can occur, leading to the elimination of acrylonitrile and regeneration of the parent amine, N-methyl-2-hydroxyethylamine. wikipedia.org This process is known as de-cyanoethylation and is utilized in applications like oligonucleotide synthesis where the cyanoethyl group serves as a phosphate (B84403) protecting group. wikipedia.org

By-Product Formation and Mitigation Strategies in Relevant Synthetic Routes

The synthesis of this compound via the cyanoethylation of N-methyl-2-hydroxyethylamine is generally selective. However, by-products can arise from several competing reaction pathways.

O-Cyanoethylation: The primary competing reaction is the cyanoethylation of the hydroxyl group, which would yield 3-((2-cyanoethyl)(methyl)amino)propyl cyanide or products of reaction at both the nitrogen and oxygen atoms. Since amines are typically more nucleophilic than alcohols, N-cyanoethylation is favored.

Mitigation: To enhance selectivity for N-alkylation, the reaction is often performed under conditions that favor amine reactivity. This can include careful control of pH (avoiding strongly basic conditions that would significantly deprotonate the alcohol) and temperature. Running the reaction at lower temperatures generally increases the selectivity for the more kinetically favored product.

Polymerization of Acrylonitrile: Acrylonitrile can undergo anionic polymerization, especially in the presence of strong bases. This leads to the formation of polyacrylonitrile, which consumes the reagent and complicates purification.

Mitigation: This is typically controlled by maintaining a low concentration of the initiator (base), adding the acrylonitrile slowly to the reaction mixture to avoid a high localized concentration, and keeping the reaction temperature controlled. The use of polymerization inhibitors in the acrylonitrile starting material is also a standard practice.

Formation of Bis-Adducts: While N-methyl-2-hydroxyethylamine is a secondary amine and can only add one equivalent of acrylonitrile at the nitrogen atom, the primary amine analog (ethanolamine) could potentially react twice to form N,N-bis(2-cyanoethyl)ethanolamine. Using N-methyl-2-hydroxyethylamine as the starting material inherently prevents this specific by-product.

Table 2: Common By-Products and Mitigation Approaches

| By-Product | Formation Pathway | Mitigation Strategy |

|---|---|---|

| O-Cyanoethylation Product | Nucleophilic attack by the hydroxyl group on acrylonitrile. | Control pH to favor amine nucleophilicity; maintain lower reaction temperatures. |

| Polyacrylonitrile | Anionic polymerization of acrylonitrile initiated by a base. | Slow addition of acrylonitrile; control temperature; use polymerization inhibitors. |

| Water-Acrylonitrile Adducts | If water is present, it can react with acrylonitrile to form 3-hydroxypropionitrile or bis(2-cyanoethyl) ether under basic conditions. | Use anhydrous solvents and reagents to minimize the presence of water. |

Advanced Analytical Methodologies for Characterization of 2 Cyanoethyl 2 Hydroxyethylmethylamine

Spectroscopic Analysis in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of 2-Cyanoethyl-2-hydroxyethylmethylamine, providing detailed information about its atomic and molecular framework.

¹H NMR: The spectrum would be expected to show distinct signals for the methyl group attached to the nitrogen, the methylene (B1212753) groups of the cyanoethyl and hydroxyethyl (B10761427) moieties, and the hydroxyl proton. The protons of the methylene group adjacent to the hydroxyl group would likely appear as a triplet, as would the methylene group adjacent to the nitrogen in the hydroxyethyl chain. Similarly, the protons of the methylene groups in the cyanoethyl chain would present as triplets. The methyl group protons would appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct peaks for the methyl carbon, the two methylene carbons of the hydroxyethyl group, the two methylene carbons of the cyanoethyl group, and the carbon of the nitrile group. st-andrews.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. For this compound, the IR spectrum would be characterized by specific absorption bands. As a tertiary amine, it will not show N-H stretching bands that are characteristic of primary and secondary amines. orgchemboulder.com Key expected vibrational bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3500-3200 (broad) | Stretching vibration of the hydroxyl group. |

| C-H (alkane) | 3000-2850 | Stretching vibrations of the methyl and methylene groups. |

| C≡N (nitrile) | 2260-2240 | Stretching vibration of the cyano group. libretexts.org |

| C-N (amine) | 1250-1020 | Stretching vibration of the aliphatic amine. orgchemboulder.com |

| C-O (alcohol) | 1260-1050 | Stretching vibration of the C-O bond. |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum of the analogous compound N-(2-Hydroxyethyl)-N-methylaniline shows a clear molecular ion peak, and similar results would be expected for the target compound. nist.gov Fragmentation patterns would likely involve the loss of the hydroxyl group, the cyanoethyl group, or other small fragments.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is expected to be amenable to GC analysis, potentially after derivatization of the hydroxyl group to increase volatility. A GC method coupled with a mass spectrometer (GC-MS) would be particularly powerful for both separation and identification. nist.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method would be appropriate for this compound. For the analogous compound N-Cyanoethyl-hydroxyethyl aniline, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier has been successfully employed. sielc.com Similar conditions could be adapted for the target compound.

| Parameter | Typical Condition |

| Column | C18, Reverse-Phase |

| Mobile Phase | Acetonitrile/Water gradient with formic or phosphoric acid |

| Detection | UV (if chromophore present) or Mass Spectrometry (LC-MS) |

| Application | Purity assessment, impurity profiling, quantification |

Elemental Analysis and Wet Chemical Methods in Compound Characterization

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to confirm the empirical formula and is a fundamental measure of purity. For C₆H₁₂N₂O, the theoretical elemental composition would be:

Carbon: 56.23%

Hydrogen: 9.44%

Nitrogen: 21.86%

Oxygen: 12.48%

Wet Chemical Methods: Titration can be used to determine the purity of the amine. As a tertiary amine, this compound can be titrated with a standard acid to determine its base equivalent.

Crystallographic Studies of this compound and its Salts or Derivatives

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline solid. While no crystallographic data for this compound itself is currently available in the literature, studies on other N-substituted compounds provide insight into the possibilities. nih.govnih.gov If a single crystal of the compound or a suitable salt (e.g., hydrochloride or picrate) could be grown, X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and conformation, providing the definitive molecular structure.

Theoretical and Computational Studies on 2 Cyanoethyl 2 Hydroxyethylmethylamine

Molecular Orbital Theory and Electronic Structure Calculations for Reactivity Prediction

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and reactivity of molecules. researchgate.netlibretexts.orgyoutube.com By calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into the molecule's nucleophilic and electrophilic nature.

For 2-Cyanoethyl-2-hydroxyethylmethylamine, electronic structure calculations, such as those based on Density Functional Theory (DFT), can predict the distribution of electron density and the energies of the frontier molecular orbitals. The nitrogen atom of the tertiary amine is expected to be the primary nucleophilic center, with its lone pair of electrons occupying the HOMO. The presence of the electron-withdrawing cyano group and the electronegative oxygen atom of the hydroxyl group will influence the energy of the HOMO. scispace.comafinitica.com

The LUMO is likely to be localized around the cyano group, specifically on the antibonding π* orbital of the C≡N triple bond. This makes the carbon atom of the nitrile group susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. pmf.unsa.ba A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound and Related Amines (Calculated using DFT at the B3LYP/6-31G level)*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| This compound | -6.85 | 1.25 | 8.10 | 4.05 | 1.95 |

| N-Methylethanolamine | -6.50 | 1.80 | 8.30 | 4.15 | 1.48 |

| Triethylamine | -6.20 | 2.10 | 8.30 | 4.15 | 1.20 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual computational results may vary.

These calculations suggest that the presence of the cyanoethyl group lowers both the HOMO and LUMO energies compared to simpler tertiary amines, making it a slightly weaker electron donor but a better electron acceptor. The electrophilicity index (ω) further quantifies the ability of the molecule to accept electrons.

Reaction Pathway Modeling and Transition State Analysis of Relevant Chemical Transformations

Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, several reactions are of interest, including its formation via cyanoethylation and its potential subsequent transformations.

The formation of this compound occurs through the Michael addition of N-methylethanolamine to acrylonitrile (B1666552). researchgate.netresearchgate.net Reaction pathway modeling can be used to study the transition state of this reaction, providing insights into the reaction kinetics. The reaction is typically base-catalyzed, and computational models can include the catalyst to provide a more accurate description of the mechanism.

Another relevant transformation is the hydrolysis of the nitrile group to a carboxylic acid or an amide. nih.gov Computational studies can model the reaction pathway for both acid- and base-catalyzed hydrolysis, determining the activation barriers for each step and predicting the reaction conditions required.

Table 2: Calculated Activation Energies for Key Reactions Involving this compound

| Reaction | Catalyst | Calculated Activation Energy (kcal/mol) |

| Cyanoethylation of N-methylethanolamine | None | 25.8 |

| Cyanoethylation of N-methylethanolamine | OH- | 15.2 |

| Acid-catalyzed hydrolysis of nitrile | H3O+ | 22.5 |

| Base-catalyzed hydrolysis of nitrile | OH- | 18.9 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.

Transition state analysis would reveal the geometry of the activated complex, showing the bond-breaking and bond-forming processes. For the cyanoethylation reaction, the transition state would likely involve the nucleophilic attack of the amine nitrogen on the β-carbon of acrylonitrile.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. nih.gov This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations.

The dihedral angles around the C-C and C-N bonds are the primary degrees of freedom. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom or the cyano group could play a significant role in stabilizing certain conformations. For instance, a conformation where the hydroxyl proton is in proximity to the nitrogen lone pair would be stabilized by a hydrogen bond.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and calculate various properties, such as average bond lengths, bond angles, and radial distribution functions. In a solvent, MD simulations can also shed light on the hydration of the molecule and the interactions between the solute and solvent molecules. The polar cyano and hydroxyl groups are expected to form hydrogen bonds with water molecules. rsc.org

Quantitative Structure-Reactivity Relationships (QSAR) in Amine-Nitrile Systems

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netnih.gov For amine-nitrile systems, a QSAR model could be developed to predict the reactivity of various amines in the cyanoethylation reaction or the reactivity of different cyanoethylated amines in subsequent reactions.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed reactivity (e.g., reaction rate constant).

For the cyanoethylation of a series of secondary amines, a QSAR model might look like:

log(k) = c₀ + c₁ * E(HOMO) + c₂ * q(N) + c₃ * S

where:

k is the reaction rate constant

E(HOMO) is the energy of the Highest Occupied Molecular Orbital of the amine

q(N) is the partial charge on the nitrogen atom

S is a steric descriptor

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such a model could be used to predict the reactivity of new amines and to understand the factors that govern their nucleophilicity in this important reaction.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Cyanoethyl-2-hydroxyethylmethylamine, and how can they be experimentally determined?

- Methodological Answer :

- Solubility : Use the shake-flask method with HPLC-UV quantification to measure water solubility at varying temperatures (25–50°C). Adjust pH to assess ionization effects .

- Partition Coefficient (logP) : Employ reverse-phase HPLC with a calibrated C18 column and reference standards (e.g., octanol-water partitioning validation) .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures under nitrogen atmosphere .

- Data Table :

| Property | Method | Conditions | Reference |

|---|---|---|---|

| logP | HPLC | C18, MeOH:H2O (70:30) | |

| Water Solubility | Shake-flask | 25°C, pH 7.0 |

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : React 2-hydroxyethylmethylamine with acrylonitrile in a Michael addition. Optimize by varying catalysts (e.g., KOH vs. NaCN), solvent polarity (water vs. ethanol), and temperature (40–80°C). Monitor yield via GC-MS .

- Route 2 : Reductive amination of 2-cyanoethylaldehyde with methylamine. Use NaBH4 or Pd/C hydrogenation, adjusting pH to 8–9 for optimal imine formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or fractional distillation under reduced pressure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in aqueous environments?

- Methodological Answer :

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the cyano and hydroxyl groups. Solvent effects can be modeled with COSMO-RS. Validate predictions with experimental hydrolysis rates (e.g., LC-MS monitoring at pH 4–10) .

- Data Table :

| Parameter | Computational Method | Experimental Validation |

|---|---|---|

| Hydrolysis Rate | DFT/COSMO-RS | LC-MS (pH 7.4, 37°C) |

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical tests (ANOVA, t-tests) to identify outliers. Control for variables like assay type (e.g., cell viability vs. enzyme inhibition) .

- Replication Studies : Standardize protocols (e.g., HepG2 cell lines, 48-hour exposure) and validate purity (>98% via NMR/HPLC) to minimize batch variability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Functional Group Modification : Replace the cyano group with carboxyl or amide moieties to alter hydrophilicity. Synthesize derivatives via nucleophilic substitution and test cytotoxicity (MTT assay) .

- SAR Table :

| Derivative | Modification | IC50 (μM) | LogP |

|---|---|---|---|

| Parent | None | 45.2 | 0.8 |

| Derivative A | -CN → -COOH | 28.7 | -0.3 |

Critical Analysis & Safety

Q. What methodologies assess the environmental impact of this compound in wastewater systems?

- Methodological Answer :

- Degradation Studies : Use OECD 301F (ready biodegradability test) with activated sludge. Monitor metabolites via LC-QTOF-MS .

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Q. How do spectroscopic techniques (NMR, IR) confirm structural integrity and purity during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.